Triundecanoin

Catalog No.
S588783
CAS No.
13552-80-2
M.F
C36H68O6
M. Wt
596.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triundecanoin

CAS Number

13552-80-2

Product Name

Triundecanoin

IUPAC Name

2,3-di(undecanoyloxy)propyl undecanoate

Molecular Formula

C36H68O6

Molecular Weight

596.9 g/mol

InChI

InChI=1S/C36H68O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3

InChI Key

MBXVIRZWSHICAV-UHFFFAOYSA-N

SMILES

Array

Synonyms

Undecanoic Acid 1,2,3-propanetriyl Ester; CAPTEX 8227; Captex 822; Glyceryl Triundecanoate; Trihendecanoin; n-Trihendecanoin

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC

The exact mass of the compound Triundecanoin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Hair conditioning; Skin conditioning; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Triundecanoin (CAS 13552-80-2) is a highly purified, saturated odd-chain medium-chain triglyceride (MCT) consisting of three undecanoic acid (C11:0) chains esterified to a glycerol backbone. In analytical chemistry, it is a critical, globally recognized reference material, specifically mandated as the internal standard in AOAC Official Method 996.06 for the gas chromatographic quantification of fatty acids in foods [1]. Beyond its role in lipidomics and regulatory compliance testing, triundecanoin is highly valued in metabolic research as an anaplerotic substrate. Because it is an odd-chain triglyceride, its beta-oxidation yields propionyl-CoA, which can replenish tricarboxylic acid (TCA) cycle intermediates—a metabolic pathway inaccessible to standard even-chain MCTs [2].

Substituting triundecanoin with common even-chain MCTs, such as tricaprin (C10:0) or trilaurin (C12:0), fundamentally compromises both analytical accuracy and metabolic functionality. In quantitative lipidomics and food testing, even-chain triglycerides occur naturally in high abundance within biological and food matrices (e.g., dairy fat is rich in capric acid). Using them as internal standards causes severe baseline interference and quantification errors, whereas triundecanoin's C11:0 chains are virtually absent in nature, ensuring a clean chromatographic background [1]. In metabolic applications, even-chain MCTs undergo beta-oxidation exclusively to acetyl-CoA, which is ketogenic. They fail to provide the terminal three-carbon propionyl-CoA residue required for anaplerosis (replenishing succinyl-CoA in the TCA cycle), making them useless for studies targeting TCA cycle restoration or gluconeogenesis [2].

Chromatographic Baseline Resolution for Lipidomics (AOAC 996.06)

Triundecanoin is the mandated internal standard for AOAC 996.06 because its odd-chain structure (C11:0) does not naturally occur in mammalian or plant food matrices. When compared to tricaprin (C10:0), which can constitute up to 4-8% of the fatty acids in dairy products, triundecanoin provides zero endogenous baseline interference during GC-FID or GC-MS analysis [1].

Evidence DimensionEndogenous matrix interference (natural abundance)
Target Compound DataTriundecanoin: ~0% (Trace/Absent)
Comparator Or BaselineTricaprin (C10:0): High abundance (e.g., major component in milk fat)
Quantified DifferenceTriundecanoin eliminates baseline overlap, enabling precise quantification of extracted lipids.
ConditionsGas chromatography of food matrices (AOAC 996.06)

Essential for laboratories conducting regulatory compliance testing for nutritional labeling, where matrix interference would invalidate total fat and trans fat quantification.

Anaplerotic TCA Cycle Replenishment via Propionyl-CoA Generation

Unlike even-chain MCTs, the terminal beta-oxidation of triundecanoin yields propionyl-CoA, an anaplerotic precursor that converts to succinyl-CoA. In starvation models, rats fed a triundecanoin-rich diet maintained significantly higher liver glycogen and blood glucose levels, and exhibited lower blood ketone levels compared to controls fed standard even-chain lipids, demonstrating its unique ability to resist ketosis through TCA cycle replenishment [1].

Evidence DimensionTerminal beta-oxidation product
Target Compound DataTriundecanoin: Yields anaplerotic propionyl-CoA (glucogenic)
Comparator Or BaselineTricaprin / Trilaurin: Yields exclusively acetyl-CoA (ketogenic)
Quantified DifferenceTriundecanoin actively replenishes TCA cycle intermediates (succinyl-CoA), preventing severe ketosis.
ConditionsIn vivo metabolic fasting models

Crucial for researchers developing medical foods or therapies for metabolic disorders where TCA cycle intermediates are depleted.

Thermal Processing and Phase Transition Behavior

Triundecanoin exhibits a melting point of 31.2 °C. Interestingly, despite having a longer carbon chain, its odd-chain structure causes it to melt at a temperature nearly identical to tricaprin (~31.5 °C) and significantly lower than the next even-chain homolog, trilaurin (46.5 °C)[1]. This non-linear thermal behavior allows it to be processed at lower temperatures.

Evidence DimensionPeak melting temperature (Tf)
Target Compound DataTriundecanoin (C11:0): 31.2 °C
Comparator Or BaselineTrilaurin (C12:0): 46.5 °C
Quantified DifferenceTriundecanoin melts 15.3 °C lower than trilaurin, aligning closely with tricaprin.
ConditionsDifferential Scanning Calorimetry (DSC) of highly pure triglycerides

Enables the formulation of specialized lipid nanoparticles or phase-change materials at near-physiological temperatures without the high-heat processing required for trilaurin.

Regulatory Food Testing and Lipidomics (AOAC 996.06)

Triundecanoin is the optimal choice as an internal standard for the GC-FID or GC-MS determination of total, saturated, and trans fats in food matrices. Because its C11:0 chains do not occur naturally in foods, it ensures a clean chromatographic baseline, enabling precise regulatory compliance testing without the matrix interference seen with even-chain MCTs [1].

Anaplerotic Metabolic Disease Modeling

In in vivo metabolic research, triundecanoin is utilized as a specialized dietary lipid to study TCA cycle replenishment. Its ability to generate propionyl-CoA during beta-oxidation makes it a critical substrate for investigating gluconeogenesis, starvation resistance, and potential therapies for long-chain fatty acid oxidation disorders where even-chain ketogenic diets fail [2].

Low-Temperature Lipid Nanoparticle Formulation

Due to its unique odd-chain thermal properties, triundecanoin melts at ~31.2 °C, significantly lower than its C12:0 counterpart trilaurin. This makes it highly suitable as a lipid excipient or phase-change material in thermosensitive hydrogels and solid lipid nanoparticles (SLNs) that require near-physiological melting transitions and low-heat manufacturability [3].

Physical Description

Solid

XLogP3

13.8

Hydrogen Bond Acceptor Count

6

Exact Mass

596.50158988 Da

Monoisotopic Mass

596.50158988 Da

Heavy Atom Count

42

Melting Point

31.2 °C

UNII

ZTT041BJ4O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13552-80-2

Wikipedia

Triundecanoin

Use Classification

Cosmetics -> Solvent; Emollient; Hair conditioning; Skin conditioning; Antistatic

General Manufacturing Information

Undecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: INACTIVE

Dates

Last modified: 08-15-2023

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